molecular formula C16H28N10 B12676981 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) CAS No. 77442-84-3

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)

Cat. No.: B12676981
CAS No.: 77442-84-3
M. Wt: 360.46 g/mol
InChI Key: NJMHCYOBRBPKCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 1,10-decanediamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

Scientific Research Applications

6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine rings can form hydrogen bonds and π-π interactions with target molecules, leading to the stabilization of complexes. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds such as:

The uniqueness of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

77442-84-3

Molecular Formula

C16H28N10

Molecular Weight

360.46 g/mol

IUPAC Name

6-[10-(4,6-diamino-1,3,5-triazin-2-yl)decyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26)

InChI Key

NJMHCYOBRBPKCZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N

Origin of Product

United States

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